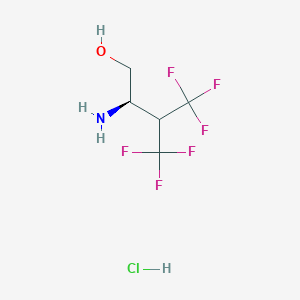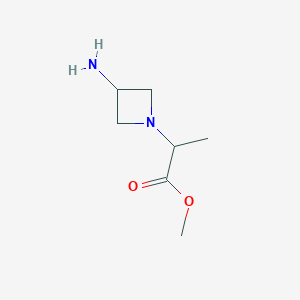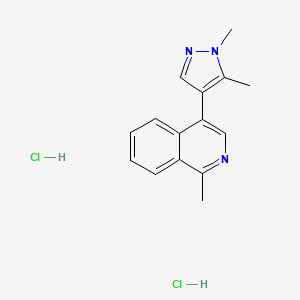
4-(Methylamino)benzene-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylamino)benzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides It is characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to a benzene ring, which also has a methylamino group (-NHCH3) at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)benzene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 4-(Methylamino)benzenesulfonyl chloride with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), under mild conditions. This reaction typically proceeds in an organic solvent like acetonitrile or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, can optimize the production process. Additionally, the purification of the final product can be achieved through techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methylamino)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The presence of the sulfonyl fluoride group makes the benzene ring less reactive towards electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The sulfonyl fluoride group is susceptible to nucleophilic attack, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitrating agents (e.g., nitric acid and sulfuric acid) and halogenating agents (e.g., bromine and chlorine) under acidic conditions.
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the sulfonyl fluoride group under basic conditions.
Major Products Formed
Sulfonamide Derivatives: Formed through nucleophilic substitution reactions with amines.
Halogenated Derivatives: Formed through electrophilic aromatic substitution reactions with halogenating agents.
Applications De Recherche Scientifique
4-(Methylamino)benzene-1-sulfonyl fluoride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Methylamino)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group acts as an electrophilic warhead, forming covalent bonds with nucleophilic residues (e.g., serine or cysteine) in the active site of enzymes . This covalent modification can inhibit the enzyme’s activity, making it a valuable tool in biochemical research and drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Methylamino)benzenesulfonyl Chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
4-(Methylamino)benzenesulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group.
4-(Methylamino)benzenesulfonic Acid: Contains a sulfonic acid group instead of a sulfonyl fluoride group.
Uniqueness
4-(Methylamino)benzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and stability compared to other sulfonyl derivatives. This makes it particularly useful in applications requiring selective and stable covalent modification of target molecules .
Propriétés
Numéro CAS |
21320-84-3 |
|---|---|
Formule moléculaire |
C7H8FNO2S |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
4-(methylamino)benzenesulfonyl fluoride |
InChI |
InChI=1S/C7H8FNO2S/c1-9-6-2-4-7(5-3-6)12(8,10)11/h2-5,9H,1H3 |
Clé InChI |
CRRCYNAXHOEJIA-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC=C(C=C1)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



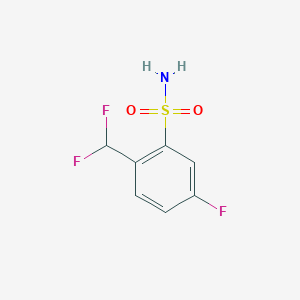
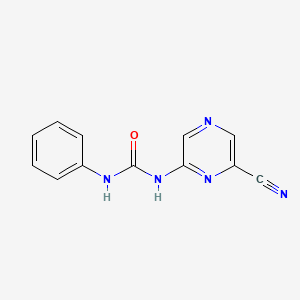

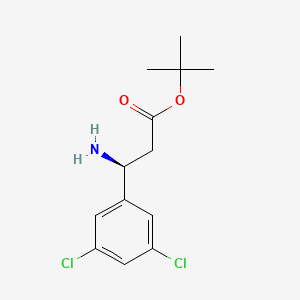
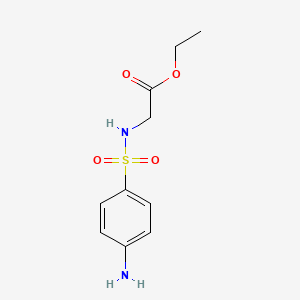
![(2S)-2-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid](/img/structure/B13510156.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3,3-dicyclobutylpropanoic acid](/img/structure/B13510178.png)
